molecular formula C13H19ClN4O B12222047 1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide

1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide

Cat. No.: B12222047
M. Wt: 282.77 g/mol
InChI Key: YYLMBHNMGXWBPO-UHFFFAOYSA-N
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Description

1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid propylamide is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid propylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloropyridazine and piperidine-4-carboxylic acid.

    Formation of Intermediate: The 6-chloropyridazine is reacted with piperidine-4-carboxylic acid under specific conditions to form an intermediate compound.

    Amidation: The intermediate compound is then subjected to amidation with propylamine to yield the final product, 1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid propylamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid propylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyridazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid propylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid propylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid methyl ester
  • [1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-acetic acid

Uniqueness

1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid propylamide stands out due to its unique structural features and potential applications. Its specific substitution pattern and functional groups confer distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C13H19ClN4O

Molecular Weight

282.77 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide

InChI

InChI=1S/C13H19ClN4O/c1-2-7-15-13(19)10-5-8-18(9-6-10)12-4-3-11(14)16-17-12/h3-4,10H,2,5-9H2,1H3,(H,15,19)

InChI Key

YYLMBHNMGXWBPO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl

Origin of Product

United States

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